2-Propynal

Catalog No.
S593594
CAS No.
624-67-9
M.F
C3H2O
M. Wt
54.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propynal

CAS Number

624-67-9

Product Name

2-Propynal

IUPAC Name

prop-2-ynal

Molecular Formula

C3H2O

Molecular Weight

54.05 g/mol

InChI

InChI=1S/C3H2O/c1-2-3-4/h1,3H

InChI Key

IJNJLGFTSIAHEA-UHFFFAOYSA-N

SMILES

C#CC=O

Synonyms

Propiolaldehyde; 2-Propyn-1-one; Acetylenecarboxaldehyde; Formylacetylene; Propargylaldehyde; Propiolic Aldehyde; Propynal

Canonical SMILES

C#CC=O

Interstellar Chemistry

    Specific Scientific Field: Astrochemistry

    Summary: Propynal (C₃H₂O) is an interstellar molecule with an exceptionally strong C≡C infrared band. It has intrigued astronomers and astrochemists due to its presence in space.

    Methods of Application: Laboratory spectra of both amorphous and crystalline forms of propynal have been obtained at multiple temperatures. Band positions, absorption coefficients, and integrated intensities have been tabulated. Optical constants for amorphous propynal have been calculated, refractive indices measured, and densities estimated.

    Results: Propynal’s C≡C infrared absorbance is about than the corresponding feature in acetylene.

Interstellar Aldehydes

    Summary: Propynal is also considered an interstellar aldehyde.

    Methods of Application: Infrared band strengths and other properties of both amorphous and crystalline forms of propynal have been studied.

Theoretical Studies

2-Propynal, also known as propiolaldehyde or propynal, is an organic compound with the molecular formula C3H2O\text{C}_3\text{H}_2\text{O} and a molecular weight of approximately 54.05 g/mol . It is characterized by the presence of both alkyne and aldehyde functional groups, making it the simplest compound of its kind. This colorless liquid has notable explosive properties due to its tendency to polymerize exothermically . 2-Propynal is recognized for its unique structure, which includes a terminal alkyne group adjacent to an aldehyde function.

Propynal's mechanism of action is not currently applicable as its role in biological systems is unknown.

  • Explosivity: The presence of a triple bond and an aldehyde group suggests propynal might be explosive.
  • Reactivity: The combination of functional groups also indicates potential for propynal to be highly reactive with other chemicals.

2-Propynal exhibits various chemical behaviors typical of electrophilic alkynyl aldehydes:

  • Dienophile Activity: It can participate in Diels-Alder reactions as a dienophile.
  • Michael Addition: The compound acts as a good Michael acceptor in conjugate addition reactions.
  • Reactivity with Grignard Reagents: Grignard reagents can add to the carbonyl center of 2-propynal, forming alcohols upon hydrolysis .
  • Polymerization: Its explosive nature is attributed to the exothermic polymerization reactions that can occur under certain conditions .

Several methods can be employed for synthesizing 2-propynal:

  • From Acrolein: An acetal of 2-propynal can be prepared via reactions involving acrolein .
  • Carbon Monoxide and Acetylene Reaction: It is hypothesized that 2-propynal can be formed from a carbon monoxide-acetylene complex, indicating a potential pathway for synthesis in industrial applications .
  • Hydration of Propynylidyne: Another synthetic route involves the reaction of propynylidyne with water .

2-Propynal has various applications across different fields:

  • Chemical Intermediate: It serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Polymer Production: Due to its polymerization properties, it may be utilized in producing specific polymers or copolymers.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms involving alkynes and aldehydes .

Several compounds share structural similarities with 2-propynal, each exhibiting unique properties:

Compound NameFormulaKey Features
AcetyleneC2H2\text{C}_2\text{H}_2A simple alkyne; non-polar gas used in welding.
PropenalC3H4O\text{C}_3\text{H}_4\text{O}Contains a double bond; used in organic synthesis.
ButyraldehydeC4H8O\text{C}_4\text{H}_8\text{O}A four-carbon aldehyde; used as an industrial solvent.
PropanalC3H6O\text{C}_3\text{H}_6\text{O}A three-carbon aldehyde; commonly used in flavoring agents.

Uniqueness of 2-Propynal:

  • The presence of both alkyne and aldehyde functional groups distinguishes 2-propynal from other aldehydes and alkynes.
  • Its explosive polymerization sets it apart from less reactive compounds like propenal or butyraldehyde.

Physical Description

Solid

XLogP3

0.2

Boiling Point

60.0 °C

UNII

SJ8A65XF7N

Other CAS

624-67-9

Wikipedia

Propynal

General Manufacturing Information

2-Propynal: INACTIVE

Dates

Last modified: 08-15-2023

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